molecular formula C12H10FNOS B1621511 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone CAS No. 306935-10-4

1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone

Cat. No.: B1621511
CAS No.: 306935-10-4
M. Wt: 235.28 g/mol
InChI Key: SQEIPHPPOCNRNK-UHFFFAOYSA-N
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Description

1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone is a heterocyclic compound featuring a thiophene ring substituted with an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the use of thiophene derivatives and fluorinated aromatic compounds. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone is unique due to the combination of the thiophene ring, amino group, and fluorophenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-7(15)12-10(14)6-11(16-12)8-2-4-9(13)5-3-8/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEIPHPPOCNRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372194
Record name 1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-10-4
Record name 1-[3-Amino-5-(4-fluorophenyl)-2-thienyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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